4-Fluoro-3-(methoxymethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

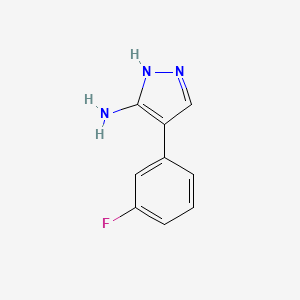

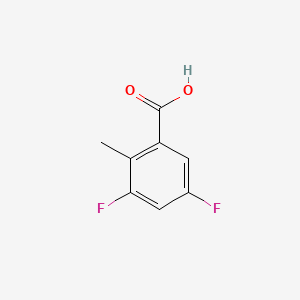

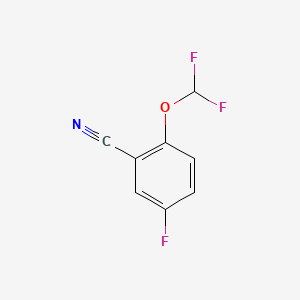

“4-Fluoro-3-(methoxymethyl)phenylboronic acid” is a chemical compound with the CAS Number: 337536-19-3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “4-Fluoro-3-(methoxymethyl)phenylboronic acid” is 1S/C8H10BFO3/c1-13-5-6-4-7 (9 (11)12)2-3-8 (6)10/h2-4,11-12H,5H2,1H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

“4-Fluoro-3-(methoxymethyl)phenylboronic acid” is a solid compound . It has a molecular weight of 183.97 .

Scientific Research Applications

Hybrid Nanomaterials Characterization

4-Fluoro-3-(methoxymethyl)phenylboronic acid has been utilized in the characterization of hybrid nanomaterials. It was used in the synthesis of chiral 1,1′-bis-2-naphthol (BINOL) derivatives, which were then immobilized onto carbon nanotubes. This approach helped to better quantify organic materials in hybrid structures and maintained the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).

Enzyme-free Glucose Sensing

In the field of glucose sensing, a study synthesized a monomer incorporating 4-Fluoro-3-(methoxymethyl)phenylboronic acid for enzyme-free glucose sensing at physiological conditions. This development aimed to enhance the effectiveness and reliability of glucose monitoring systems (Bao et al., 2021).

Supramolecular Assemblies

The compound has been studied in the context of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids, including derivatives like 4-Fluoro-3-(methoxymethyl)phenylboronic acid, have been observed to form specific assemblies due to hydrogen bonding interactions, contributing to the understanding of molecular assembly and design (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Mechanism

This compound has also been part of studies exploring fluorescence quenching mechanisms. The quenching of fluorescence in certain boronic acid derivatives, including 4-fluoro variants, was examined to understand their interactions and reactions with other substances, contributing to the broader field of fluorescence-based chemical analysis (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Fluorinated Heterocyclic Compounds

The compound has been applied in the synthesis of fluorinated heterocyclic compounds. It was used as a building block in the efficient synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, illustrating its versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).

Advanced Applications in Oncology

In the field of oncology, derivatives of phenylboronic acid, including fluoro-substituted variants, have shown promising results as potential anticancer agents. Specifically, their influence on cell cycle progression and apoptosis induction in cancer cells has been a subject of research, highlighting their potential in experimental oncology (Psurski et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation with a palladium catalyst .

Biochemical Pathways

Boronic acids are often used in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .

properties

IUPAC Name |

[4-fluoro-3-(methoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMSGBDXRJPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)